1-(6-Fluoropyridin-2-yl)piperazine
CAS No.: 223514-16-7
Cat. No.: VC2012061
Molecular Formula: C9H12FN3
Molecular Weight: 181.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 223514-16-7 |
---|---|
Molecular Formula | C9H12FN3 |
Molecular Weight | 181.21 g/mol |
IUPAC Name | 1-(6-fluoropyridin-2-yl)piperazine |
Standard InChI | InChI=1S/C9H12FN3/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 |
Standard InChI Key | VOARECGTDYSHHS-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C2=NC(=CC=C2)F |
Canonical SMILES | C1CN(CCN1)C2=NC(=CC=C2)F |
Introduction
Structural Information and Identification
1-(6-Fluoropyridin-2-yl)piperazine is characterized by a piperazine ring connected to a pyridine ring with a fluorine atom at position 6. This arrangement creates a molecule with multiple nitrogen atoms that can participate in hydrogen bonding and other molecular interactions.
Basic Identifiers
Parameter | Value |
---|---|
CAS Registry Number | 223514-16-7 |
Molecular Formula | C9H12FN3 |
Molecular Weight | 181.21 g/mol |
European Community (EC) Number | 842-664-1 |
PubChem Compound ID | 3728818 |
DSSTox Substance ID | DTXSID10395616 |
Structural Representation
The molecule can be represented through various chemical notations that define its structural arrangement:
Notation Type | Representation |
---|---|
SMILES | C1CN(CCN1)C2=NC(=CC=C2)F |
InChI | InChI=1S/C9H12FN3/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 |
InChIKey | VOARECGTDYSHHS-UHFFFAOYSA-N |
The structure features a six-membered piperazine heterocycle (containing two nitrogen atoms) connected to a six-membered pyridine ring (containing one nitrogen atom) with a fluorine substituent at position 6 .
Physical and Chemical Properties
The physical and chemical properties of 1-(6-Fluoropyridin-2-yl)piperazine are important for understanding its behavior in various chemical and biological systems, as well as for handling and storage considerations.
Predicted Collision Cross Section
Mass spectrometry data provides valuable information about the compound's behavior in analytical applications. The predicted collision cross-section values for different adducts are shown below:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 182.10881 | 140.3 |
[M+Na]+ | 204.09075 | 152.6 |
[M+NH4]+ | 199.13535 | 147.9 |
[M+K]+ | 220.06469 | 145.8 |
[M-H]- | 180.09425 | 141.3 |
[M+Na-2H]- | 202.07620 | 147.5 |
[M]+ | 181.10098 | 142.1 |
[M]- | 181.10208 | 142.1 |
These values are crucial for identification and quantification of the compound in complex matrices using ion mobility mass spectrometry techniques .
Synthesis and Related Compounds
The synthesis of 1-(6-Fluoropyridin-2-yl)piperazine and its structural analogs provides important insights into its preparation and structural modifications for various applications.
Structural Analogs
Several structural analogs of 1-(6-Fluoropyridin-2-yl)piperazine have been reported in the literature:
1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine
This analog contains a trifluoromethyl group (CF3) instead of a single fluorine atom at position 6 of the pyridine ring. It has a molecular formula of C10H12F3N3 and a molecular weight of 231.22 g/mol .
The synthesis of this analog has been reported with yields up to 81.4%, involving the reaction of 2-chloro-6-trifluoromethylpyridine with anhydrous piperazine in acetonitrile .
1-(5-Fluoropyridin-2-yl)piperazine
This positional isomer has the fluorine atom at position 5 instead of position 6 on the pyridine ring. It shares the same molecular formula (C9H12FN3) and molecular weight (181.21 g/mol) as 1-(6-Fluoropyridin-2-yl)piperazine but differs in its chemical and biological properties due to the different position of the fluorine atom .
tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate
This derivative features a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogen atoms. It has a molecular formula of C14H20FN3O2 and a molecular weight of 281.326 g/mol. This protected form is often used as an intermediate in synthetic pathways .
Applications in Medicinal Chemistry and Research
1-(6-Fluoropyridin-2-yl)piperazine serves as an important building block in pharmaceutical research and drug development.
MAO-B Inhibitors
Fluorinated piperazines connected to pyridine moieties have been investigated as potential monoamine oxidase B (MAO-B) ligands. Research indicates that the presence of the basic nitrogen group from piperazine and fluorine-substituted aromatic groups can enhance binding affinity to MAO-B through ionic interactions, hydrogen bonds, and π-interactions with amino acid residues in the enzyme's active site .
Anticancer Research
Some compounds containing piperazine connected to fluorinated pyridine rings have been incorporated into molecular scaffolds that exhibit cytotoxic activity against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The fluorine substitution on the pyridine ring appears to influence the biological activity of these compounds .
Role as a Chemical Building Block
The compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity. Its structure, containing multiple nitrogen atoms and a fluorinated aromatic ring, makes it versatile for further functionalization and incorporation into larger molecular frameworks .
Supplier | Catalog/Reference Number | Purity Specification |
---|---|---|
CymitQuimica | 54-PC100807 | Not specified |
Vulcanchem | VC2012061 | Not specified |
AKSci | 1414BB | ≥95% |
MSE Supplies | Not specified | Not specified |
Pricing varies significantly based on quantity and supplier, with costs ranging from hundreds to thousands of euros/dollars per gram .
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